molecular formula C29H35NO8S B1667533 Bitolterol mesylate CAS No. 30392-41-7

Bitolterol mesylate

Cat. No.: B1667533
CAS No.: 30392-41-7
M. Wt: 557.7 g/mol
InChI Key: HODFCFXCOMKRCG-UHFFFAOYSA-N
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Chemical Reactions Analysis

Bitolterol mesylate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

CAS No.

30392-41-7

Molecular Formula

C29H35NO8S

Molecular Weight

557.7 g/mol

IUPAC Name

[2-[3,4-bis[(4-methylbenzoyl)oxy]phenyl]-2-hydroxyethyl]-tert-butylazanium;methanesulfonate

InChI

InChI=1S/C28H31NO5.CH4O3S/c1-18-6-10-20(11-7-18)26(31)33-24-15-14-22(23(30)17-29-28(3,4)5)16-25(24)34-27(32)21-12-8-19(2)9-13-21;1-5(2,3)4/h6-16,23,29-30H,17H2,1-5H3;1H3,(H,2,3,4)

InChI Key

HODFCFXCOMKRCG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C(CNC(C)(C)C)O)OC(=O)C3=CC=C(C=C3)C.CS(=O)(=O)O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C(C[NH2+]C(C)(C)C)O)OC(=O)C3=CC=C(C=C3)C.CS(=O)(=O)[O-]

Appearance

Solid powder

30392-41-7

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

30392-40-6 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

itolterol
bitolterol mesylate
bitolterol methanesulfonate
S-1540
Tornalate
Win 32784

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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